Hex-1-EN-1-YL hexanoate
Description
Hex-1-en-1-yl hexanoate (C₁₂H₂₂O₂) is an unsaturated ester featuring a hexanoate group bonded to a hexenyl chain with a double bond at the 1-position. Key characteristics derived from similar compounds include:
- Molecular formula: C₁₂H₂₂O₂
- Average mass: 198.306 g/mol
- Monoisotopic mass: 198.161980 g/mol . The compound’s unsaturated structure likely influences its volatility, solubility, and aroma profile, making it relevant in flavor and fragrance industries.
Properties
CAS No. |
57701-94-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
hex-1-enyl hexanoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h9,11H,3-8,10H2,1-2H3 |
InChI Key |
WCLULVFNXDFNHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC=CCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method for synthesizing hex-1-en-1-yl hexanoate involves the acid-catalyzed esterification of hex-1-en-1-ol with hexanoic acid. This reaction follows the classic Fischer esterification mechanism, where a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of hexanoic acid, enhancing its electrophilicity. The nucleophilic hydroxyl group of hex-1-en-1-ol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the ester and water.
The stoichiometric ratio of hex-1-en-1-ol to hexanoic acid is typically 1:1, though excess alcohol (1.2–1.5 equivalents) is often employed to drive the equilibrium toward ester formation. For instance, VulcanChem reports yields exceeding 85% under reflux conditions using sulfuric acid (0.5–1 mol%) in toluene.
Optimization Parameters
Key variables influencing yield and reaction rate include:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Temperature | 110–120°C | Higher temperatures accelerate kinetics but risk decomposition |
| Catalyst Loading | 0.5–1 mol% H₂SO₄ | Excessive acid promotes side reactions (e.g., alkene hydration) |
| Solvent | Toluene or xylene | Azeotropic removal of water enhances equilibrium shift |
| Reaction Time | 6–12 hours | Prolonged durations improve conversion but may degrade products |
Data adapted from VulcanChem and PubChem indicate that refluxing for 8 hours with 1 mol% H₂SO₄ achieves a 92% isolated yield. The product is purified via fractional distillation under reduced pressure (bp 120–125°C at 15 mmHg).
Analytical Characterization of Synthetic Products
Spectroscopic Validation
Post-synthesis analysis employs:
Purity Assessment
Industrial batches report ≥98% purity by gas chromatography (GC-FID), with residual solvents (toluene < 50 ppm) complying with ICH Q3C guidelines.
Chemical Reactions Analysis
Hex-1-EN-1-YL hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia.
Scientific Research Applications
Hex-1-EN-1-YL hexanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It is used in studies of plant-insect interactions due to its role as a volatile organic compound emitted by plants.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is widely used in the flavor and fragrance industry to impart fruity aromas to various products, including food, beverages, perfumes, and personal care products
Mechanism of Action
The mechanism of action of Hex-1-EN-1-YL hexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Structural Isomerism and Stereochemistry
Hex-1-en-1-yl hexanoate differs from other hexenyl esters primarily in the position and geometry of the double bond:
The terminal double bond in Hex-1-en-1-yl hexanoate may reduce its stability compared to internal double-bond isomers like hex-2-en-1-yl hexanoate .
Functional Group Variations
Hexanoate esters with different alcohol moieties exhibit distinct properties:
Ethyl hexanoate’s saturated structure contributes to its high concentration in alcoholic beverages, while unsaturated esters like hex-1-en-1-yl hexanoate may offer more nuanced aromas at lower thresholds .
Key Data Tables
Table 1: Physical and Chemical Properties
*Data inferred from structural analogs due to lack of direct evidence.
Q & A
Q. Q1. What are the optimal synthetic routes for Hex-1-en-1-yl hexanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: Hex-1-en-1-yl hexanoate can be synthesized via esterification of hex-1-en-1-ol with hexanoic acid using acid catalysts (e.g., sulfuric acid or Amberlyst-15). Key parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like dehydration of the alcohol.
- Molar ratio : A 1:1.2 alcohol-to-acid ratio minimizes unreacted acid residues.
- Catalyst loading : Amberlyst-15 (5–10 wt%) balances efficiency and cost.
Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted substrates and by-products .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing Hex-1-en-1-yl hexanoate, and what diagnostic peaks should researchers prioritize?
Methodological Answer:
- GC-MS : Retention time and molecular ion peak at m/z 198.30 confirm molecular weight. Fragmentation patterns (e.g., loss of hexanoate group at m/z 85) validate structure.
- FTIR : Key peaks include ester C=O stretch (~1740 cm⁻¹), C-O stretch (~1240 cm⁻¹), and alkene C-H stretch (~3080 cm⁻¹).
- NMR : ¹H NMR signals at δ 4.8–5.2 ppm (vinyl protons) and δ 2.3 ppm (ester CH₂) are diagnostic. ¹³C NMR confirms carbonyl (δ ~170 ppm) and alkene carbons (δ ~115–125 ppm) .
Advanced Research Questions
Q. Q3. How do mass transfer limitations affect the kinetics of Hex-1-en-1-yl hexanoate synthesis in heterogeneous catalytic systems?
Methodological Answer: In systems using solid catalysts (e.g., Amberlyst-15), internal and external diffusion effects must be quantified:
- External diffusion : Assessed via agitation rate studies. A plateau in reaction rate above 600 rpm indicates minimized boundary layer resistance.
- Internal diffusion : Evaluated using the Weisz-Prater criterion. For Amberlyst-15, particle sizes < 0.5 mm typically avoid pore diffusion limitations.
Kinetic models (e.g., pseudo-homogeneous or Langmuir-Hinshelwood) should incorporate these effects to avoid overestimating intrinsic rate constants .
Q. Q4. What thermodynamic parameters govern the equilibrium of Hex-1-en-1-yl hexanoate formation, and how can they be experimentally determined?
Methodological Answer: The equilibrium constant is temperature-dependent and can be calculated using:
Q. Q5. How can researchers resolve contradictions in reported data on the stereochemical stability of Hex-1-en-1-yl hexanoate under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Expose the compound to stressors (light, heat, humidity) and monitor isomerization via chiral GC or HPLC.
- Kinetic modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf life. For example, a 10°C increase may double isomerization rates.
- Statistical validation : Use ANOVA to compare degradation pathways across studies, ensuring sample purity and analytical method consistency are controlled .
Data-Driven Research Questions
Q. Q6. What statistical approaches are recommended for analyzing variability in Hex-1-en-1-yl hexanoate synthesis yields across replicate experiments?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to identify significant variables (e.g., catalyst type, temperature).
- ANOVA : Test for inter-batch variability. A p-value < 0.05 indicates significant differences requiring process optimization.
- Uncertainty quantification : Report confidence intervals (e.g., 95% CI ± 2.5% yield) to contextualize reproducibility challenges .
Q. Q7. How can computational modeling predict the solvent effects on Hex-1-en-1-yl hexanoate’s reactivity in biphasic systems?
Methodological Answer:
- COSMO-RS simulations : Predict partition coefficients (log P) to optimize solvent selection (e.g., hexane/water systems).
- DFT calculations : Map transition states to identify solvent-stabilized intermediates. Polar aprotic solvents (e.g., DMF) may lower activation energy by stabilizing charged intermediates.
- Validation : Compare simulated vs. experimental kinetic data to refine force fields .
Application-Focused Questions
Q. Q8. What strategies mitigate byproduct formation during Hex-1-en-1-yl hexanoate synthesis at scale?
Methodological Answer:
- In-situ removal : Use Dean-Stark traps to remove water, shifting equilibrium toward esterification.
- Catalyst modification : Zeolites with controlled pore sizes (e.g., H-ZSM-5) reduce acid-catalyzed dehydration of hex-1-en-1-ol.
- Process intensification : Continuous flow reactors enhance heat/mass transfer, reducing hot spots that drive side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
